molecular formula C8H14O2 B1585119 5,5-Dimethylhexane-2,4-dione CAS No. 7307-04-2

5,5-Dimethylhexane-2,4-dione

Cat. No. B1585119
CAS RN: 7307-04-2
M. Wt: 142.2 g/mol
InChI Key: LCLCVVVHIPPHCG-UHFFFAOYSA-N
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Description

5,5-Dimethylhexane-2,4-dione, also known as Pivaloylacetone, is an organic compound with the molecular formula C8H14O2 . It has a molecular weight of 142.1956 .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethylhexane-2,4-dione can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The rate constants for the condensation reaction of cyanoacetamide with 5,5-Dimethylhexane-2,4-dione catalyzed by piperidine were determined under a variety of experimental conditions .


Physical And Chemical Properties Analysis

5,5-Dimethylhexane-2,4-dione is a clear colorless liquid . It has a density of 0.912 g/mL at 25 °C .

Scientific Research Applications

Synthetic Method Development

A study by Mechehoud et al. (2018) introduced a new synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. This method highlights the potential for developing novel synthetic pathways involving 5,5-Dimethylhexane-2,4-dione derivatives, which can be beneficial in various chemical syntheses (Mechehoud et al., 2018).

Molecular Structure and Hydrogen Bonding Studies

The molecular structure and intramolecular hydrogen bonding of 5,5-Dimethylhexane-2,4-dione (DMHD) have been studied in detail. Afzali et al. (2014) conducted a comprehensive analysis using density functional theory (DFT) calculations and experimental results. This research provides insights into the hydrogen bond strength and molecular stability of DMHD, which is significant for understanding its chemical properties (Afzali et al., 2014).

Catalytic Applications

Pei et al. (2003) explored the use of 5,5-dimethyl-8-nonene-2,4-dione in palladium-catalyzed intramolecular oxidative alkylation. This reaction achieved a high yield and demonstrated the potential of DMHD derivatives in catalysis, particularly in synthesizing spirobicyclic compounds and cyclization of beta-keto esters (Pei et al., 2003).

Corrosion Inhibition

In 2020, Chafiq et al. investigated the inhibition properties of compounds related to 5,5-dimethylhexane-2,4-dione for mild steel corrosion in acidic solutions. This study utilized experimental methods and quantum chemistry studies, revealing the effectiveness of these compounds as corrosion inhibitors (Chafiq et al., 2020).

Combustion Chemistry

Sarathy et al. (2014) conducted a comprehensive study on the combustion chemistry of 2,5-dimethylhexane, a compound structurally related to 5,5-dimethylhexane-2,4-dione. This research provides insights into the combustion behavior of similar molecular structures, essential for understanding fuel reactivity and combustion processes (Sarathy et al., 2014).

Material Science Applications

Vikulova et al. (2012) discussed the use of compounds including 5,5-Dimethylhexane-2,4-Dione in the synthesis and characterization of volatile complexes for electronic multipliers. This study is significant for the development of new materials in electronic applications (Vikulova et al., 2012).

Safety And Hazards

5,5-Dimethylhexane-2,4-dione is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is irritating to the skin, eyes, and mucous membranes . Safety measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and keeping the container tightly closed in a dry and well-ventilated place .

  • "Conformational stability, molecular structure, intramolecular hydrogen bonding, and vibrational spectra of 5,5-dimethylhexane-2,4-dione" .
  • "Kinetics and mechanism of the condensation reaction of symmetrical and unsymmetrical 1,3-diketones with cyanoacetamide in the synthesis of 4,6-disubstituted-3-cyano-2-pyridones" .

properties

IUPAC Name

5,5-dimethylhexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(9)5-7(10)8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLCVVVHIPPHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223342
Record name 5,5-Dimethylhexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylhexane-2,4-dione

CAS RN

7307-04-2
Record name 5,5-Dimethyl-2,4-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7307-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethylhexane-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Dimethylhexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylhexane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl t-butyl ketone was condensed with ethyl acetate in the presence of sodamide to yield 5,5-dimethyl-2,4-hexanedione. This material was reacted with phosphorus pentachloride to yield the divinyl chloride, which was in turn dehydrohalogenated with sodamide to give 5,5-dimethyl-1,3-hexadiyne. This alkyne was then dimerized using the procedure of Hay (see e.g. Hay, A. S., J. Org. Chem. 27, 3320 (1962)), using copper(I) chloride-tetramethylethylenediamine (TMEDA) complex as the catalyst, to yield the desired t-butyl endcapped tetrayne. The tetrayne melted at 99° C. and decomposed between 130° C. and 140° C. It is also stable to moderate pressures; exposure to 40 kbar pressure for one hour caused no changes in the IR spectrum, and at 60 kbar only about 2% graphitization was seen.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
M Vakili, SF Tayyari, A Kanaani, AR Nekoei… - Journal of Molecular …, 2011 - Elsevier
Complete conformational analyses of all possible keto and enol forms, molecular structure, intramolecular hydrogen bonding (IHB), and vibrational frequencies of 5,5-dimethyl hexane-2,…
Number of citations: 19 www.sciencedirect.com
S Dilli, E Patsalides - Australian Journal of Chemistry, 1978 - CSIRO Publishing
Two of the three possible isomeric tetradentate Schiff bases obtained from the 2 : 1 condensation of 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dine and ethane-1,2-diamine have been …
Number of citations: 19 www.publish.csiro.au
S Dilli, E Patsalides - Australian Journal of Chemistry, 1978 - CSIRO Publishing
The Schiff base, 6,6,6,6',6',6'-hexafluoro-2,2,2',2'-tetramethyl-5,5'-(ethane-1,2-diyldiimino)bis(hex-4-en-3-one), as normally prepared by the condensation of 1,1,1-trifluoro-5,5-…
Number of citations: 8 www.publish.csiro.au
S Dilli, E Patsalides - Journal of Chromatography A, 1977 - Elsevier
Reaction between the asymmetrical β-diketone 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione with 1,2-diaminoethane gives, among other products, two distinct tetradentate ketoenamine …
Number of citations: 11 www.sciencedirect.com
Z Sayyar, M Vakili, A Kanaani, SS Vakili… - Journal of Molecular …, 2021 - Elsevier
In this research, molecular structures and character of the intramolecular hydrogen bonding (IHB) of 2,6-dimethylheptane-3,5-dione, C 9 H 16 O 2 , (DMHD) has been studied by the …
Number of citations: 1 www.sciencedirect.com
M Vakili, AR Nekoei, SF Tayyari, A Kanaani… - Journal of Molecular …, 2012 - Elsevier
Conformations, molecular structure, keto-enol content, and intramolecular hydrogen bonding of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (also named as (Z)-6,6,6-trifluoro-5-hydroxy-…
Number of citations: 19 www.sciencedirect.com
M Ryazanov, V Nikiforov, F Lloret, M Julve… - Inorganic …, 2002 - ACS Publications
[Cu(salen)Gd(pta) 3 ] (1), [Cu(acacen)Gd(pta) 3 ] (2), and [Cu(acacen)Gd(hfa) 3 ] (3) are three heterobimetallic [Cu II Gd III ] complexes of general formula [Cu(SB)Gd(β-dik) 3 ], in which …
Number of citations: 55 pubs.acs.org
CS Saba, TR Sweet - Analytica Chimica Acta, 1974 - Elsevier
A similar procedure to that of Belcher et~ rl.’was used in the preparation of H (thd) and ‘H (phd). However, sodium hydride was used as a 57’>;, dispersion in mineral oil instead of the …
Number of citations: 3 www.sciencedirect.com
N Tian, D Lenkeit, S Pelz, LH Fischer, D Escudero… - 2010 - Wiley Online Library
We report on the structural design and characterization of a series of neutral heteroleptic iridium(III) complexes equipped with 2‐phenylpyridine, 2‐(naphthalen‐1‐yl)pyridine, and 1‐…
MO Lozinskii, YA Fialkov, VS Khomenko… - Theoretical and …, 1990 - Springer
A series of new adducts of fluorinated REE β-diketonates with triphenylphosphine oxide was synthesized. The paths of their fragmentation under electron impact were investigated. It …
Number of citations: 2 link.springer.com

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